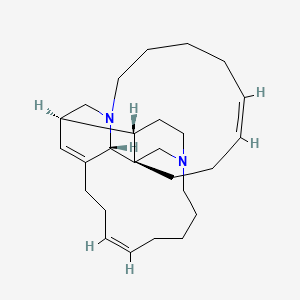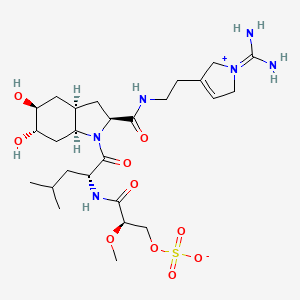![molecular formula C26H43NO6 B1252092 2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)
2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The glycine conjugate of CHOLIC ACID. It acts as a detergent to solubilize fats for absorption and is itself absorbed.
Scientific Research Applications
Inhibitors of Androgen Biosynthesis
The compound's structural analogs are explored as inhibitors of androgen biosynthesis, highlighting their potential in studying and manipulating steroid hormone pathways. This aspect is evident in the study of two androsterone derivatives possessing typical steroid shapes and demonstrating biological activity related to androgen biosynthesis (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Structural Elucidation and Biological Activity
Research also focuses on the synthesis and structural elucidation of bioactive derivatives, providing insights into their antimicrobial and antitumor activities. For example, triorganotin(IV) derivatives of sodium deoxycholate have been synthesized and characterized, showing significant antifungal and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).
Modulators of Liver X Receptor (LXR)
The compound's derivatives are used as scaffolds for synthesizing modulators of the Liver X receptor (LXR), crucial in regulating cholesterol metabolism. This application is vital for addressing cardiovascular and neurodegenerative diseases (Ching, 2013).
Crystal Structure Studies
Numerous studies involve detailed crystal structure analysis of related compounds. Understanding these structures aids in comprehending their biological interactions and potential therapeutic applications. For instance, the analysis of the crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate provides insights into its molecular interactions (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Bioactive Metabolites from Marine Sources
Research has identified bioactive metabolites related to this compound in marine organisms like sea anemones. These metabolites are potential sources for developing novel biomedical applications (Thangaraj, Bragadeeswaran, & Gokula, 2018).
properties
Product Name |
2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |
|---|---|
Molecular Formula |
C26H43NO6 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16-,17?,18+,19+,20-,21+,24+,25+,26-/m1/s1 |
InChI Key |
RFDAIACWWDREDC-PZOXAUBUSA-N |
Isomeric SMILES |
CC(CCC(=O)NCC(=O)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
synonyms |
Cholylglycine Glycine Cholate Glycocholate Glycocholate Sodium Glycocholic Acid Glycocholic Acid, Sodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




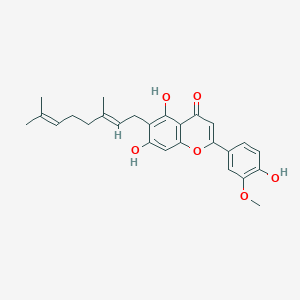
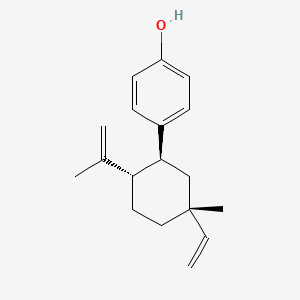
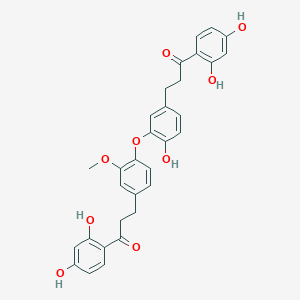
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide](/img/structure/B1252017.png)
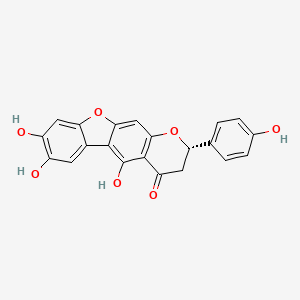
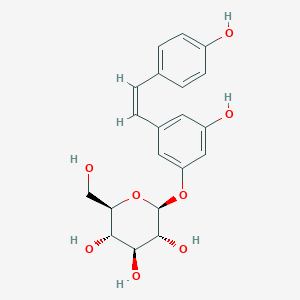

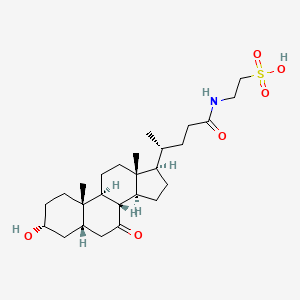

![[2-(6-Aminopurin-9-yl)ethoxymethyl-(isopropoxycarbonyloxymethoxy)phosphoryl]oxymethyl isopropyl carbonate](/img/structure/B1252029.png)

